molecular formula C5H13N3O2S B3076935 N-methylpiperazine-1-sulfonamide CAS No. 1042643-66-2

N-methylpiperazine-1-sulfonamide

Cat. No. B3076935
CAS RN: 1042643-66-2
M. Wt: 179.24 g/mol
InChI Key: HCDSYEBRPDDECJ-UHFFFAOYSA-N
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Description

“N-methylpiperazine-1-sulfonamide” is a compound that contains a sulfonamide functional group . It is related to the molecule “N-ethyl-N-methylpiperazine-1-sulfonamide hydrochloride” which has a similar structure .


Synthesis Analysis

The synthesis of piperazine derivatives, which “N-methylpiperazine-1-sulfonamide” is a part of, has been explored in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the electrochemical oxidative coupling of amines and thiols .


Molecular Structure Analysis

The molecular structure of “N-methylpiperazine-1-sulfonamide” is characterized by the presence of a sulfonamide group and a distinct 6- or 5-membered heterocyclic ring . The InChI code for the related compound “N-ethyl-N-methylpiperazine-1-sulfonamide hydrochloride” is 1S/C7H17N3O2S.ClH/c1-3-9(2)13(11,12)10-6-4-8-5-7-10;/h8H,3-7H2,1-2H3;1H .


Chemical Reactions Analysis

“N-methylpiperazine”, a related compound, is used in the manufacture of various pharmaceutical drugs. It is produced industrially by reacting diethanolamine and methylamine at 250 bar and 200 °C .


Physical And Chemical Properties Analysis

“N-methylpiperazine”, a related compound, is a colorless liquid with a distinctive amine odor. It is soluble in water and common organic solvents. This compound exhibits basicity due to the presence of the secondary amine group .

Scientific Research Applications

Synthesis of Sulfonamides as Receptor Antagonists

  • Research has developed a novel method for the preparation of sulfonamides, targeting adenosine A2B receptor antagonists. This new approach involves the reaction of amines with p-nitrophenoxysulfonylphenylxanthine derivatives to yield sulfonamides with significant potency at A2B receptors. Among these, 8-[4-(4-benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine (PSB-601) was identified as a highly selective and potent compound (Luo Yan et al., 2006).

Inhibition of Cellular Processes

  • Isoquinoline sulfonamides, such as 1-(5-isoquinoline sulfonyl)-2-methylpiperazine (H7), have been studied for their effects on cellular processes. H7 inhibits the lytic activity of cytotoxic T lymphocytes (CTL) and affects cellular proliferation. This suggests the importance of protein kinase C in CTL activation and cellular growth (R. Juszczak & J. Russell, 1989).

Cancer Research

  • In cancer research, protein kinase inhibitors like 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 have been investigated for their role in inhibiting metastasis formation in Lewis lung carcinoma. These inhibitors suggest potential in blocking immunosuppressive mechanisms that facilitate tumor progression (C. Blaya et al., 1998).

Structural Analysis of Sulfonamides

  • Structural and spectral studies of sulfonamide triazenes, including those with an N-methylpiperazine moiety, have been conducted using techniques like density functional theory (DFT) and Fourier-transform infrared spectroscopy (FT-IR). These studies aid in understanding the chemical properties and interactions of such compounds (H. A. Dabbagh et al., 2008).

Optical Properties of Hybrids

  • Research into iodoargentate hybrids using N-methylpiperazine as a counterion has revealed various structural and optical properties. These studies demonstrate the impact of solvents and organic cations on the construction of iodoargentates, which could be instrumental in designing new materials (Tanlai Yu et al., 2014).

Histamine Receptor Research

  • Quinazoline sulfonamides have been synthesized and evaluated as inverse agonists for the histamine H4 receptor. These compounds, including those with N-methylpiperazine, have shown promise in anti-inflammatory activity in vivo (R. Smits et al., 2010).

Mechanism of Action

Target of Action

N-methylpiperazine-1-sulfonamide, as a sulfonamide derivative, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, pH regulation, and folate metabolism .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The sulfonamide group in the compound mimics the structure of p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase. This allows the compound to competitively inhibit the enzyme, disrupting the synthesis of folic acid, a vital component for bacterial growth .

Biochemical Pathways

By inhibiting carbonic anhydrase and dihydropteroate synthetase, N-methylpiperazine-1-sulfonamide affects several biochemical pathways. The inhibition of carbonic anhydrase disrupts fluid and pH balance, while the inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, leading to a decrease in bacterial growth .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of N-methylpiperazine-1-sulfonamide’s action include disruption of essential biochemical pathways in bacteria, leading to inhibited growth and proliferation . This makes it effective in treating a range of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-methylpiperazine-1-sulfonamide. Their presence in the environment can lead to the development of bacterial resistance, reducing their efficacy . Furthermore, factors such as pH and temperature can affect the stability and activity of the compound .

Safety and Hazards

“N-methylpiperazine-1-sulfonamide” is related to “N-methylpiperazine”, which is considered hazardous. It is flammable and can cause severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

There are ongoing studies on the synthesis of piperazine derivatives, including “N-methylpiperazine-1-sulfonamide”. These studies focus on developing new methods for the synthesis of these compounds, which could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

N-methylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c1-6-11(9,10)8-4-2-7-3-5-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDSYEBRPDDECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylpiperazine-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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